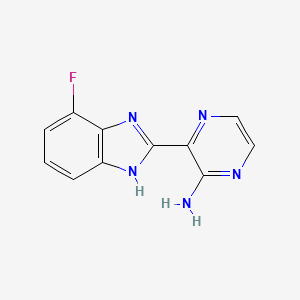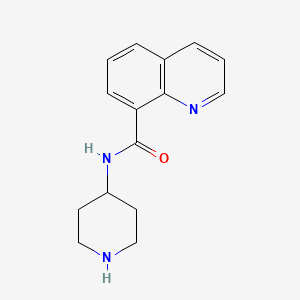
N-piperidin-4-ylquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-piperidin-4-ylquinoline-8-carboxamide, also known as PQT-12, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PQT-12 is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-piperidin-4-ylquinoline-8-carboxamide is not fully understood. However, it has been suggested that N-piperidin-4-ylquinoline-8-carboxamide may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-piperidin-4-ylquinoline-8-carboxamide may also induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, N-piperidin-4-ylquinoline-8-carboxamide may inhibit the growth of Plasmodium falciparum by interfering with heme metabolism.
Biochemical and Physiological Effects:
N-piperidin-4-ylquinoline-8-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-piperidin-4-ylquinoline-8-carboxamide has been shown to induce cell cycle arrest and inhibit cell proliferation. N-piperidin-4-ylquinoline-8-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In Plasmodium falciparum, N-piperidin-4-ylquinoline-8-carboxamide has been shown to inhibit the growth of the parasite by interfering with heme metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-piperidin-4-ylquinoline-8-carboxamide in lab experiments is its broad-spectrum activity against a wide range of cancer cell lines, as well as its activity against Plasmodium falciparum and certain viruses. However, one limitation of using N-piperidin-4-ylquinoline-8-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-piperidin-4-ylquinoline-8-carboxamide. One area of research could be to further elucidate the mechanism of action of N-piperidin-4-ylquinoline-8-carboxamide, particularly with regard to its antitumor activity. Another area of research could be to investigate the potential use of N-piperidin-4-ylquinoline-8-carboxamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the safety and efficacy of N-piperidin-4-ylquinoline-8-carboxamide in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Métodos De Síntesis
The synthesis of N-piperidin-4-ylquinoline-8-carboxamide involves the reaction of 4-chloroquinoline with piperidine and subsequent reaction with N,N-dimethylcarbamoyl chloride. The resulting product is then purified by recrystallization to obtain the final compound. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-piperidin-4-ylquinoline-8-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-piperidin-4-ylquinoline-8-carboxamide has also been shown to possess antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, N-piperidin-4-ylquinoline-8-carboxamide has been shown to possess antiviral activity against hepatitis C virus and dengue virus.
Propiedades
IUPAC Name |
N-piperidin-4-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-5,8,12,16H,6-7,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZGVZHRCONDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylquinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

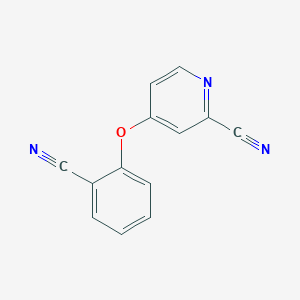
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
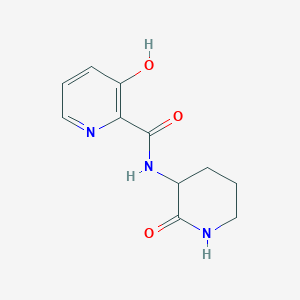
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
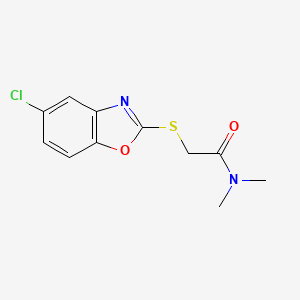
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
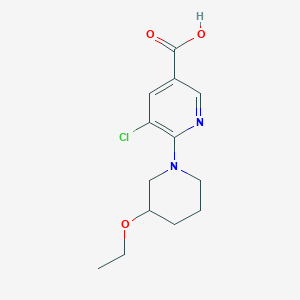
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)
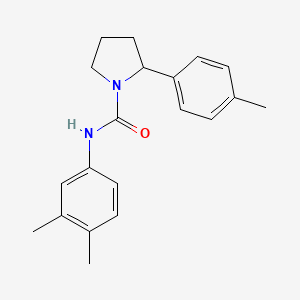
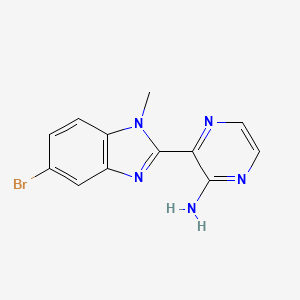
![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)
